N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide
CAS No.: 680217-80-5
Cat. No.: VC7921810
Molecular Formula: C12H6Cl3FN2O
Molecular Weight: 319.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680217-80-5 |
|---|---|
| Molecular Formula | C12H6Cl3FN2O |
| Molecular Weight | 319.5 g/mol |
| IUPAC Name | 2,6-dichloro-N-(4-chlorophenyl)-5-fluoropyridine-3-carboxamide |
| Standard InChI | InChI=1S/C12H6Cl3FN2O/c13-6-1-3-7(4-2-6)17-12(19)8-5-9(16)11(15)18-10(8)14/h1-5H,(H,17,19) |
| Standard InChI Key | OJACDXTWGSRXKW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)Cl |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2Cl)Cl)F)Cl |
Introduction
Chemical Identity and Structural Features
N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide (C₁₂H₆Cl₃FN₂O) belongs to the nicotinamide class, characterized by a pyridine core with multiple halogen substitutions. Key structural attributes include:
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Molecular Formula: C₁₂H₆Cl₃FN₂O
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Molecular Weight: 329.55 g/mol
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Halogen Substitutions: Chlorine (positions 2, 6, and 4-phenyl), fluorine (position 5)
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Functional Groups: Amide (-CONH-) linking the pyridine ring to the 4-chlorophenyl group.
The compound’s polarity and solubility are influenced by its halogen-rich structure. LogP calculations for similar compounds, such as 4,6-dichloro-5-nitropyrimidine, suggest moderate lipophilicity (LogP ≈ 1.04–2.29) , which may facilitate membrane permeability in biological systems.
Synthesis and Manufacturing
Precursor Synthesis
The synthesis of N-(4-Chlorophenyl)-2,6-dichloro-5-fluoronicotinamide likely begins with 2,6-dichloro-5-fluoronicotinamide, a known intermediate in sotorasib production . A reported method involves:
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Chlorination: Treatment of 2,6-dihydroxy-5-fluoro-3-cyanopyridine with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80–104°C to yield 2,6-dichloro-5-fluoro-3-cyanopyridine .
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Hydrolysis: Conversion of the nitrile group to an amide using concentrated sulfuric acid at 65–70°C .
Amide Coupling
Introducing the 4-chlorophenyl group requires coupling 2,6-dichloro-5-fluoronicotinamide with 4-chloroaniline. This step may employ:
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Reagents: Carbodiimides (e.g., EDCl, DCC) or phosphonium salts (e.g., BOP).
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Conditions: Catalytic DMAP in dichloroethane or acetonitrile at 50–60°C .
Example Protocol:
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Dissolve 2,6-dichloro-5-fluoronicotinamide (1 equiv) and 4-chloroaniline (1.2 equiv) in dichloroethane.
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Add EDCl (1.5 equiv) and DMAP (0.1 equiv).
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Stir at 55°C for 12 hours.
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Purify via column chromatography (hexane:ethyl acetate = 3:1).
Physicochemical Properties
The compound’s low aqueous solubility aligns with halogenated aromatics, necessitating formulation with co-solvents (e.g., DMSO) for biological assays .
Pharmacological Applications
Anticancer Agent Intermediate
Structural analogs like 2,6-dichloro-5-fluoronicotinamide are critical in synthesizing KRAS inhibitors (e.g., sotorasib) . The 4-chlorophenyl moiety may enhance target binding via hydrophobic interactions, though in vivo data for this specific derivative remain unreported.
Enzymatic Inhibition
Nicotinamide derivatives often exhibit kinase or protease inhibitory activity. Molecular docking studies suggest that the chlorine and fluorine atoms could engage in halogen bonding with ATP-binding pockets, akin to olutasidenib’s mechanism .
Analytical Characterization
Chromatographic Methods
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HPLC: C18 column (4.6 × 150 mm), acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time ≈ 6.2 min .
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TLC: Rf = 0.45 (silica gel, hexane:ethyl acetate = 1:1).
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.58 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 10.21 (s, 1H, NH).
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MS (ESI+): m/z 329.0 [M+H]⁺.
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